N,N-Diethyloxazolo[5,4-c]pyridin-2-amine
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Overview
Description
N,N-Diethyloxazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyloxazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl oxalyl chloride, followed by cyclization under basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyloxazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N,N-Diethyloxazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N,N-Diethyloxazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: Similar in structure but with a sulfur atom in place of the oxygen atom in the oxazole ring.
Isothiazolo[4,5-b]pyridines: Similar in structure but with an isothiazole ring.
Uniqueness
N,N-Diethyloxazolo[5,4-c]pyridin-2-amine is unique due to its specific oxazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
N,N-diethyl-[1,3]oxazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
HHLCOTDYJWDGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(O1)C=NC=C2 |
Origin of Product |
United States |
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